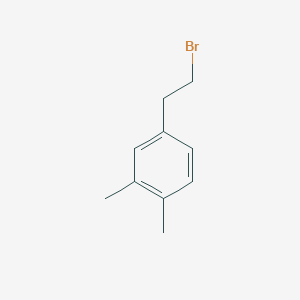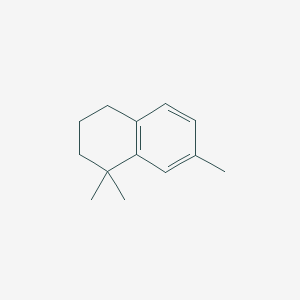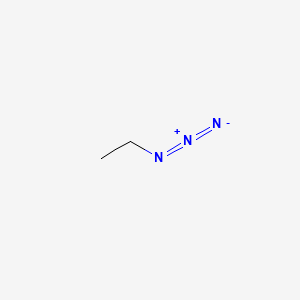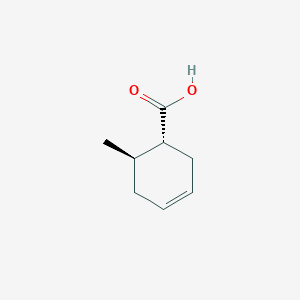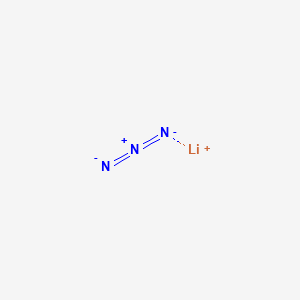
Lithium azide solution
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium triazide is an inorganic compound with the chemical formula LiN₃. It is a white crystalline solid that is highly soluble in water and non-polar solvents. This compound is known for its instability and tendency to decompose, releasing nitrogen gas and other reactive species. Lithium triazide is primarily used as a nitrogen source in various chemical reactions and as a catalyst in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Lithium triazide can be synthesized through the reaction of lithium salts with sodium azide. One common method involves dissolving sodium azide in water and then adding a lithium salt, such as lithium sulfate, to the solution. The reaction mixture is then gently heated to facilitate the formation of lithium triazide. The product is typically isolated by filtration and dried under vacuum conditions .
Industrial Production Methods: In industrial settings, lithium triazide is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure the purity and yield of the final product. Industrial production also includes steps to remove any residual azide compounds and to ensure the safe handling and storage of the highly reactive lithium triazide .
化学反応の分析
Types of Reactions: Lithium triazide undergoes various chemical reactions, including:
Oxidation: Lithium triazide can be oxidized to form lithium nitrite and nitrogen gas.
Reduction: It can be reduced to form lithium amide and nitrogen gas.
Substitution: Lithium triazide can participate in substitution reactions, where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Lithium nitrite and nitrogen gas.
Reduction: Lithium amide and nitrogen gas.
Substitution: Various substituted lithium compounds depending on the reagents used.
科学的研究の応用
Lithium triazide has several applications in scientific research:
Chemistry: It is used as a nitrogen source in organic synthesis and as a catalyst in various chemical reactions.
Biology: Lithium triazide is used in the study of nitrogen metabolism and as a tool to investigate the effects of nitrogen-containing compounds on biological systems.
Medicine: Research is ongoing to explore the potential use of lithium triazide in drug development, particularly in the synthesis of nitrogen-containing pharmaceuticals.
作用機序
The mechanism of action of lithium triazide involves the release of nitrogen gas upon decomposition. This release of nitrogen gas can drive various chemical reactions, providing a source of reactive nitrogen species. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which lithium triazide is used .
類似化合物との比較
Sodium azide (NaN₃): Similar to lithium triazide, sodium azide is used as a nitrogen source and in organic synthesis.
Potassium azide (KN₃): Another azide compound with similar reactivity and applications.
Ammonium azide (NH₄N₃): Used in similar applications but with different handling and safety considerations.
Uniqueness: Lithium triazide is unique due to its high solubility in non-polar solvents and its specific reactivity profile. Compared to other azide compounds, lithium triazide offers distinct advantages in certain chemical reactions, particularly those requiring a highly soluble nitrogen source .
特性
分子式 |
LiN3 |
|---|---|
分子量 |
49.0 g/mol |
IUPAC名 |
lithium;azide |
InChI |
InChI=1S/Li.N3/c;1-3-2/q+1;-1 |
InChIキー |
GUWHRJQTTVADPB-UHFFFAOYSA-N |
正規SMILES |
[Li+].[N-]=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


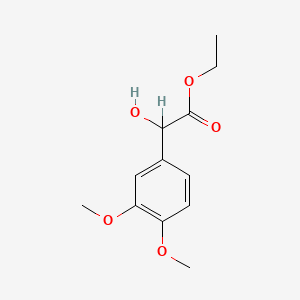
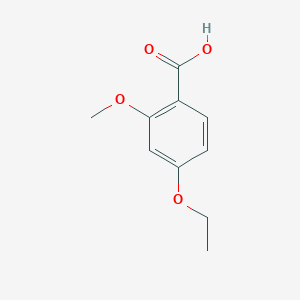
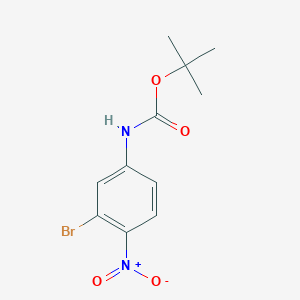
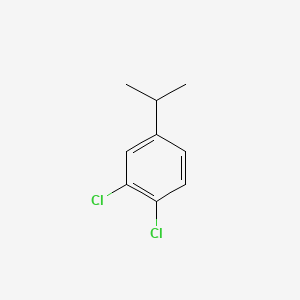
![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)
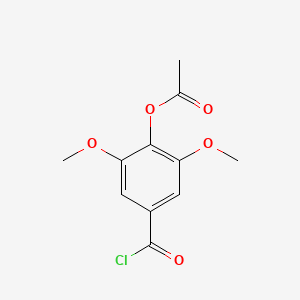
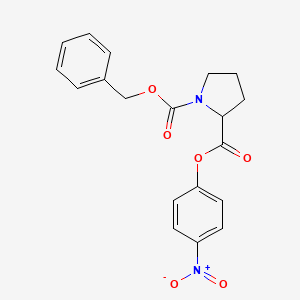
![2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8782947.png)
